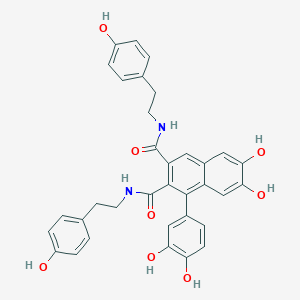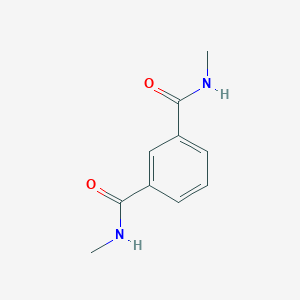
N,N'-dimethylbenzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-dimethylbenzene-1,3-dicarboxamide, commonly known as DMAC, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in most organic solvents and is commonly used as a solvent for polyacrylonitrile (PAN) fibers. DMAC is also used as a reagent in the synthesis of various organic compounds due to its excellent solubility properties.
Mécanisme D'action
DMAC acts as a polar aprotic solvent due to the presence of two carbonyl groups in its molecular structure. It can dissolve a wide range of organic compounds, including polymers, and is commonly used as a solvent for N,N'-dimethylbenzene-1,3-dicarboxamide fibers. DMAC can also act as a reagent in organic synthesis by reacting with other compounds to form new products.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of DMAC. However, it is known to be toxic to aquatic organisms and can cause skin irritation and eye damage in humans. DMAC is also classified as a reproductive toxin and a possible carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
DMAC has several advantages as a solvent for lab experiments. It has excellent solubility properties and can dissolve a wide range of organic compounds. It is also relatively non-toxic and is commonly used in the synthesis of pharmaceuticals and other organic compounds. However, DMAC can be expensive and is not suitable for use with certain compounds, such as those that are sensitive to nucleophiles.
Orientations Futures
There are several future directions for research involving DMAC. One area of interest is the development of new synthetic methods using DMAC as a reagent. DMAC could also be used as a solvent for new types of polymers and other organic compounds. Further research is also needed to better understand the biochemical and physiological effects of DMAC and its potential impact on human health and the environment.
Méthodes De Synthèse
DMAC can be synthesized by reacting phthalic anhydride with dimethylamine in the presence of a catalyst such as zinc chloride. The reaction is carried out in an organic solvent such as toluene or xylene, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
DMAC is widely used in scientific research due to its excellent solubility properties. It is commonly used as a solvent for N,N'-dimethylbenzene-1,3-dicarboxamide fibers, which are used in the production of carbon fibers. DMAC is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Propriétés
Numéro CAS |
6780-97-8 |
|---|---|
Nom du produit |
N,N'-dimethylbenzene-1,3-dicarboxamide |
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(13)7-4-3-5-8(6-7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
YGQILMMZHDXGHE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)C(=O)NC |
SMILES canonique |
CNC(=O)C1=CC(=CC=C1)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine](/img/structure/B178562.png)
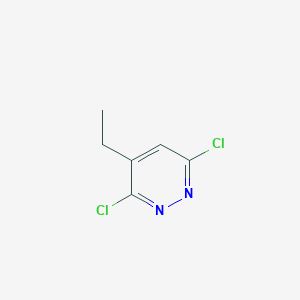
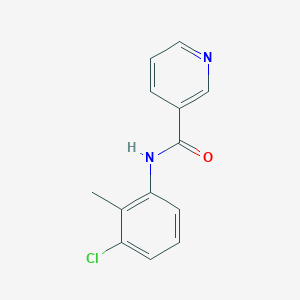
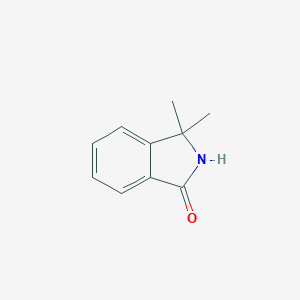
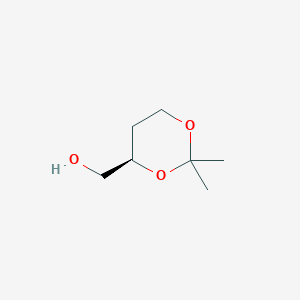
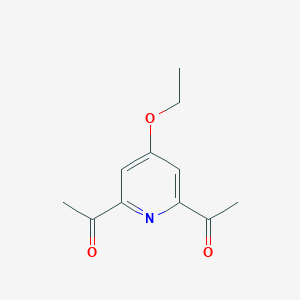
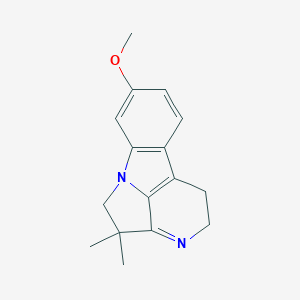
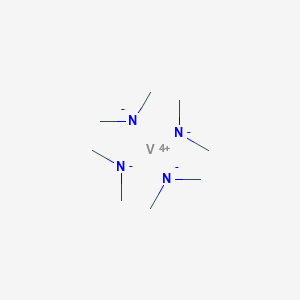
![4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B178583.png)
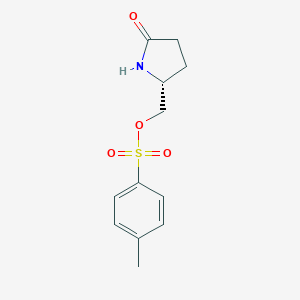
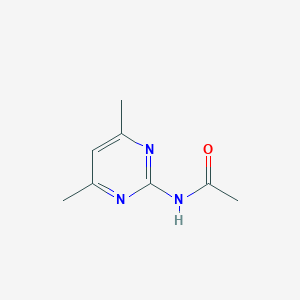
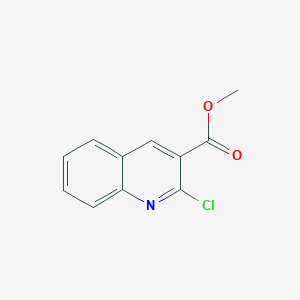
![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)
